2-({[(5-BROMOFURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZAMIDE
Overview
Description
2-({[(5-BROMOFURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a bromofuran ring, a formamido group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({[(5-BROMOFURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZAMIDE typically involves multi-step organic reactions. One common approach is the reaction of 5-bromofuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with formamide to yield the formamido derivative. The final step involves the reaction of this intermediate with 2-aminobenzamide under controlled conditions to produce the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Types of Reactions:
Oxidation: The bromofuran ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the formamido group, converting it into an amine.
Substitution: The bromine atom in the bromofuran ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromofuran ring can yield furan-2,5-dione derivatives, while reduction of the formamido group can produce 2-({[(5-BROMOFURAN-2-YL)AMINO]METHANETHIOYL}AMINO)BENZAMIDE.
Scientific Research Applications
Chemistry: In chemistry, 2-({[(5-BROMOFURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms.
Medicine: In medicine, this compound is being explored for its potential therapeutic applications. Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-({[(5-BROMOFURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZAMIDE involves its interaction with specific molecular targets. The bromofuran ring and formamido group are believed to play key roles in binding to proteins and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
- 2-[(5-BROMOFURAN-2-YL)FORMAMIDO]ACETIC ACID
- 2-[(5-BROMOFURAN-2-YL)FORMAMIDO]PROPANOIC ACID
Comparison: Compared to these similar compounds, 2-({[(5-BROMOFURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZAMIDE stands out due to its unique combination of functional groups. The presence of the benzamide moiety adds an additional layer of complexity, potentially enhancing its biological activity and expanding its range of applications. Additionally, the specific arrangement of atoms in this compound may result in distinct chemical reactivity and interaction profiles, making it a valuable tool for scientific research.
Properties
IUPAC Name |
5-bromo-N-[(2-carbamoylphenyl)carbamothioyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O3S/c14-10-6-5-9(20-10)12(19)17-13(21)16-8-4-2-1-3-7(8)11(15)18/h1-6H,(H2,15,18)(H2,16,17,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPOAJAVVZVLFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=S)NC(=O)C2=CC=C(O2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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